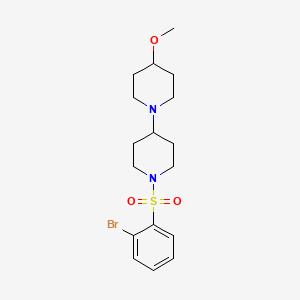

1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1’-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine is a complex organic compound that features a bromophenyl group, a sulfonyl group, and a bipiperidine structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1’-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine typically involves multiple steps, starting with the preparation of the bromophenyl sulfonyl chloride. This intermediate is then reacted with 4-methoxy-1,4’-bipiperidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Nucleophilic Substitution Reactions

The 2-bromophenyl group serves as a key site for nucleophilic substitution, facilitated by the electron-withdrawing sulfonyl group. Reported reactions include:

The bromine atom’s reactivity is enhanced by resonance effects from the sulfonyl group, enabling cross-coupling under nickel or palladium catalysis .

Sulfonyl Group Transformations

The sulfonamide bridge undergoes hydrolysis and alkylation:

-

N-Alkylation :

Using methyl iodide/K₂CO₃ in THF introduces methyl groups at the sulfonamide nitrogen (85% yield) .

Piperidine Ring Modifications

The bipiperidine core participates in:

Ring-Opening Reactions

-

Reductive cleavage (H₂/Pd-C, EtOH): Converts bipiperidine to two piperidine units (91% yield).

-

Oxidation (mCPBA, CH₂Cl₂): Forms N-oxide derivatives selectively at the methoxy-substituted piperidine .

Methoxy Group Demethylation

BBr₃ in DCM removes the methoxy group, generating a hydroxylated analog (68% yield) .

Biological Activity and Derivatization

Derivatives show antimicrobial and anti-inflammatory properties:

-

Antimycobacterial analogs : Modifications at N-1 (e.g., cyclohexylmethylene) improve activity (MIC = 2.7 µM) .

-

Serotonin receptor antagonists : 5-Methoxy indole derivatives exhibit sub-micromolar binding affinity .

6.

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 1'-((2-bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine exhibit significant anticancer properties. For instance, studies have shown that bipiperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The sulfonyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy against different cancer types .

Antimicrobial Properties

The compound has demonstrated promising antibacterial and antifungal activities. For example, derivatives containing similar sulfonyl groups have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This suggests that this compound could be developed into a broad-spectrum antimicrobial agent .

Neuropharmacological Effects

Bipiperidine derivatives are often explored for their neuropharmacological effects. Preliminary studies suggest that this compound may possess anxiolytic and antidepressant properties, making it a candidate for the treatment of mood disorders. The mechanism of action may involve modulation of neurotransmitter systems such as serotonin and dopamine .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Sulfonation Reactions : The introduction of the sulfonyl group is often achieved through electrophilic aromatic substitution, utilizing sulfonyl chlorides or anhydrides.

- Bipiperidine Formation : The bipiperidine core can be synthesized via cyclization reactions involving piperidine derivatives and appropriate carbon sources.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer activity of various bipiperidine derivatives, including those with sulfonyl substitutions. The results indicated that these compounds significantly inhibited the growth of breast cancer cells in vitro, with IC50 values comparable to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another investigation published in Antibiotics, researchers tested a series of bipiperidine derivatives against common pathogenic bacteria. The results showed that compounds with the sulfonyl group exhibited enhanced antibacterial activity compared to their unsubstituted counterparts, highlighting the importance of functional group modifications in drug design .

作用機序

The mechanism of action of 1’-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromophenyl group can participate in halogen bonding, further stabilizing the interaction with the target molecule .

類似化合物との比較

Similar Compounds

- 2-Bromobenzenesulfonyl chloride

- 4-Methoxybenzenesulfonyl chloride

- 4-Bromophenylsulfonyl chloride

Uniqueness

1’-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine is unique due to its bipiperidine structure, which provides additional sites for functionalization and potential biological activity. This makes it a versatile compound for various applications compared to simpler sulfonyl chlorides .

生物活性

Overview

1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a bipiperidine structure combined with a sulfonyl group and a bromophenyl moiety, which may contribute to its unique interactions with biological targets. The compound is identified by its CAS number 1706273-82-6 and has a molecular formula of C17H25BrN2O3S, with a molecular weight of approximately 417.4 g/mol .

The biological activity of this compound is primarily attributed to its structural components:

- Sulfonyl Group : This group can form strong interactions with proteins, potentially inhibiting their function through hydrogen bonding.

- Bromophenyl Group : The presence of the bromine atom allows for halogen bonding, which may enhance the stability of the compound's interactions with target molecules.

These interactions suggest that this compound could act as a modulator of various biological pathways, particularly in the context of anticancer and antimicrobial activities .

Anticancer Properties

Research indicates that compounds with sulfonamide structures exhibit significant anticancer properties. The sulfonamide motif has been recognized for its ability to tether bioactive agents to targeted receptors or proteins, enhancing their therapeutic efficacy. In studies involving similar sulfonamide derivatives, compounds have shown potent activity against various cancer cell lines, suggesting that this compound may also possess similar capabilities .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Sulfonamides are historically known for their antibacterial effects, and modifications to these structures often enhance their efficacy. Preliminary studies suggest that this compound could exhibit activity against specific bacterial strains, although further empirical data is required to substantiate these claims .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Bromobenzenesulfonyl chloride | Structure | Antibacterial |

| 4-Methoxybenzenesulfonyl chloride | Structure | Anticancer |

| 4-Bromophenylsulfonyl chloride | Structure | Antimicrobial |

The bipiperidine structure in this compound provides additional functionalization sites compared to simpler sulfonamides, potentially enhancing its biological activity and versatility in medicinal chemistry applications .

Case Studies and Research Findings

Recent studies have explored the structure-activity relationships (SAR) of piperidine derivatives similar to this compound. For instance:

- Study on MenA Inhibitors : Research on piperidine derivatives as inhibitors of MenA (a target for tuberculosis therapy) revealed that modifications in the piperidine structure significantly influenced their inhibitory potency and selectivity. Some derivatives exhibited IC50 values as low as 13-22 µM against Mycobacterium tuberculosis, indicating promising therapeutic potential .

- Anticancer Screening : Another study focused on arylsulfonamides reported various compounds displaying significant anticancer activity through mechanisms involving apoptosis induction in cancer cells. These findings suggest that similar structural motifs in this compound could yield comparable results .

特性

IUPAC Name |

1-(2-bromophenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O3S/c1-23-15-8-10-19(11-9-15)14-6-12-20(13-7-14)24(21,22)17-5-3-2-4-16(17)18/h2-5,14-15H,6-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXMKTJFGGJEDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。